Cas no 914203-41-1 (2-Chloro-5-(7-chloroheptanoyl)pyridine)
2-Chloro-5-(7-chloroheptanoyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 7-chloro-1-(6-chloropyridin-3-yl)heptan-1-one
- 2-CHLORO-5-(7-CHLOROHEPTANOYL)PYRIDINE
- CTK5G9531
- AG-H-75117
- KB-169812
- MFCD02260519
- MS-21544
- DTXSID80641814
- 914203-41-1
- AKOS016018817
- 2-Chloro-5-(7-chloroheptanoyl)pyridine
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- MDL: MFCD02260519
- Inchi: 1S/C12H15Cl2NO/c13-8-4-2-1-3-5-11(16)10-6-7-12(14)15-9-10/h6-7,9H,1-5,8H2
- InChI Key: UHMGOCDSIOVUCS-UHFFFAOYSA-N
- SMILES: ClCCCCCCC(C1C=NC(=CC=1)Cl)=O
Computed Properties
- Exact Mass: 259.05300
- Monoisotopic Mass: 259.0530695Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 30Ų
Experimental Properties
- PSA: 29.96000
- LogP: 4.10700
2-Chloro-5-(7-chloroheptanoyl)pyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chloro-5-(7-chloroheptanoyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C090110-250mg |
2-Chloro-5-(7-chloroheptanoyl)pyridine |
914203-41-1 | 250mg |
$ 440.00 | 2022-06-06 | ||
| TRC | C090110-500mg |
2-Chloro-5-(7-chloroheptanoyl)pyridine |
914203-41-1 | 500mg |
$ 735.00 | 2022-06-06 | ||
| Chemenu | CM302616-1g |
2-Chloro-5-(7-chloroheptanoyl)pyridine |
914203-41-1 | 95% | 1g |
$569 | 2022-03-01 | |
| abcr | AB362424-1 g |
2-Chloro-5-(7-chloroheptanoyl)pyridine, 97%; . |
914203-41-1 | 97% | 1g |
€954.60 | 2023-06-20 | |
| abcr | AB362424-2 g |
2-Chloro-5-(7-chloroheptanoyl)pyridine, 97%; . |
914203-41-1 | 97% | 2g |
€1400.00 | 2023-06-20 | |
| Fluorochem | 202297-1g |
2-chloro-5-(7-chloroheptanoyl)pyridine |
914203-41-1 | 97% | 1g |
£554.00 | 2022-03-01 | |
| Fluorochem | 202297-2g |
2-chloro-5-(7-chloroheptanoyl)pyridine |
914203-41-1 | 97% | 2g |
£837.00 | 2022-03-01 | |
| Fluorochem | 202297-5g |
2-chloro-5-(7-chloroheptanoyl)pyridine |
914203-41-1 | 97% | 5g |
£1702.00 | 2022-03-01 | |
| Key Organics Ltd | MS-21544-1G |
2-Chloro-5-(7-chloroheptanoyl)pyridine |
914203-41-1 | >95% | 1g |
£629.00 | 2025-02-08 | |
| Key Organics Ltd | MS-21544-5G |
2-Chloro-5-(7-chloroheptanoyl)pyridine |
914203-41-1 | >95% | 5g |
£1715.00 | 2025-02-08 |
2-Chloro-5-(7-chloroheptanoyl)pyridine Suppliers
2-Chloro-5-(7-chloroheptanoyl)pyridine Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 2-Chloro-5-(7-chloroheptanoyl)pyridine
Introduction to 2-Chloro-5-(7-chloroheptanoyl)pyridine (CAS No. 914203-41-1) and Its Emerging Applications in Chemical Biology
2-Chloro-5-(7-chloroheptanoyl)pyridine, identified by its CAS number 914203-41-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom embedded within a six-membered ring structure. The presence of chloro substituents at the 2-position and 7-chloroheptanoyl group at the 5-position endows this molecule with distinct reactivity and biological potential, making it a valuable scaffold for drug discovery and molecular research.
The 2-chloro-5-(7-chloroheptanoyl)pyridine structure is particularly intriguing because it combines the electron-withdrawing effects of the chloro groups with the lipophilic nature of the heptanoyl side chain. This dual functionality allows the compound to interact effectively with both hydrophobic and hydrophilic targets, which is a critical consideration in medicinal chemistry. The chloro groups enhance electrophilicity, making the molecule susceptible to nucleophilic attack, while the heptanoyl moiety improves solubility in lipophilic environments, facilitating membrane permeability and cellular uptake.
In recent years, there has been growing interest in 2-chloro-5-(7-chloroheptanoyl)pyridine as a building block for synthesizing novel bioactive molecules. Its pyridine core is a privileged scaffold in drug design, frequently incorporated into kinase inhibitors, antiviral agents, and anti-inflammatory drugs due to its ability to mimic natural biomolecules and interact with biological macromolecules. The specific substitution pattern in 2-chloro-5-(7-chloroheptanoyl)pyridine enhances its binding affinity to certain enzymes and receptors, making it a promising candidate for targeted therapies.
One of the most exciting applications of 2-chloro-5-(7-chloroheptanoyl)pyridine lies in its role as an intermediate in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are critical mediators of cellular processes but are notoriously difficult to inhibit with traditional small molecules due to their lack of well-defined binding pockets. The structural features of 2-chloro-5-(7-chloroheptanoyl)pyridine, particularly its ability to adopt multiple conformations and form hydrogen bonds, make it an ideal candidate for designing PPI modulators. Recent studies have demonstrated its efficacy in disrupting interactions involving transcription factors and signaling proteins, which could have therapeutic implications in oncology and immunology.
Another emerging area where 2-chloro-5-(7-chloroheptanoyl)pyridine is making strides is in the development of next-generation antiviral agents. The increasing prevalence of drug-resistant viruses has necessitated the discovery of novel therapeutic strategies. The compound's ability to interfere with viral replication by inhibiting key enzymes or modulating host-virus interactions has been explored in preclinical studies. For instance, derivatives of 2-chloro-5-(7-chloroheptanoyl)pyridine have shown promise in inhibiting proteases essential for viral maturation, offering a potential alternative to existing antiviral drugs that may face resistance issues.
The synthesis of 2-chloro-5-(7-chloroheptanoyl)pyridine itself is another area of active research. Advanced synthetic methodologies have been developed to optimize yield and purity while minimizing side reactions. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions have enabled chemists to construct this complex molecule with high precision. These advancements not only improve access to 2-chloro-5-(7-chloroheptanoyl)pyridine but also pave the way for generating libraries of related compounds for high-throughput screening.
In conclusion, 2-Chloro-5-(7-chloroheptanoyl)pyridine (CAS No. 914203-41-1) represents a fascinating example of how structural innovation can lead to novel biological activities. Its unique combination of functional groups makes it a versatile tool for drug discovery, with applications spanning from kinase inhibition to antiviral therapy. As research continues to uncover new therapeutic targets and synthetic strategies, compounds like 2-Chloro-5-(7-chloroheptanoyl)pyridine are poised to play a pivotal role in advancing chemical biology and medicine.
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